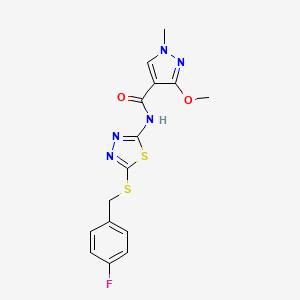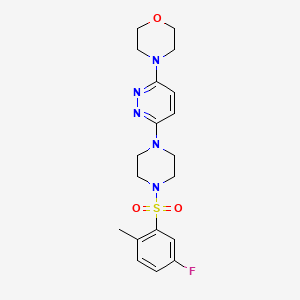
4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C19H24FN5O3S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Development
The compound is a part of a novel series of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them . These benzoxazoles have been evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some of these new benzoxazoles show potential anticancer activity .
Lung Cancer Selective Properties
Two of the intermediates show lung cancer selective properties at low concentrations where healthy cells are unaffected . This indicates a selectivity window for anticancer compounds .
In Vitro Cytotoxicity Analysis
The compound can be used in in vitro cytotoxicity analysis . This is a crucial step in the development of new drugs, as it helps determine the potential toxicity of the compound on living cells .
Radiotracer Development
The compound can be used as a lead compound for developing new radiotracers with improved in vivo brain properties . Radiotracers are used in positron emission tomography (PET) scans to visualize the distribution of substances in the body .
Parkinson’s Disease Research
Mutations that increase leucine-rich repeat kinase 2 (LRRK2) activity in the brain are associated with Parkinson’s disease . The compound has been synthesized and labeled with fluorine-18 to develop a PET tracer for in vivo visualization of LRRK2 in the brain .
Drug Design
The compound can be used as a starting point for the design of new compounds suitable for drug development . The presence of heterocyclic compounds, such as benzoxazoles, in lead compounds makes them interesting structures in medicinal chemistry .
properties
IUPAC Name |
4-[6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S/c1-15-2-3-16(20)14-17(15)29(26,27)25-8-6-23(7-9-25)18-4-5-19(22-21-18)24-10-12-28-13-11-24/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHVMKOEGQPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)
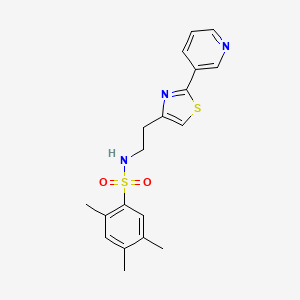
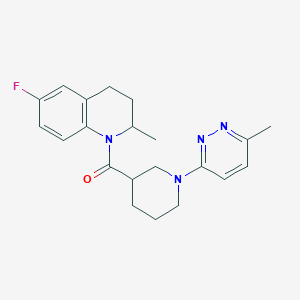
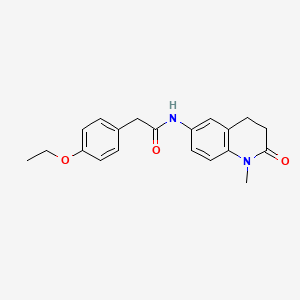
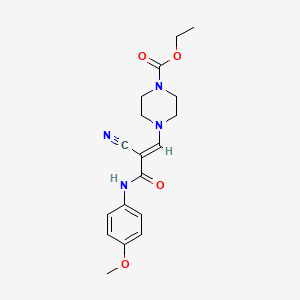


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)
